2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide
Description
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide is a synthetic organic compound featuring a chlorophenoxy group linked via an acetamide moiety to a 3-chloropyridine ring. Its molecular formula is C₁₃H₁₀Cl₂N₂O₂, with a molecular weight of 297.14 g/mol. This compound has garnered attention for its antimicrobial and anticancer activities, as demonstrated in molecular docking studies showing interactions with enzymes or receptors critical to disease pathways . Its synthesis typically involves nucleophilic substitution between 4-chlorophenol derivatives and 3-chloro-2-aminopyridine intermediates, optimized in continuous flow reactors for industrial-scale production .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-5-10(6-4-9)19-8-12(18)17-13-11(15)2-1-7-16-13/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBHPYDTQIKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 2-chloro-3-pyridinecarboxylic acid, followed by the formation of an amide bond. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Anticoagulant Properties
Recent studies have demonstrated that derivatives of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide exhibit significant anticoagulant effects. For instance, a series of synthesized compounds based on this structure showed promising results in clot lysis assays when compared to standard anticoagulants like streptokinase and heparin.
Key Findings:
- In Vitro Clot Lysis: Compounds derived from the parent structure exhibited varying degrees of clot lysis activity, with some showing up to 41% efficacy compared to streptokinase's 38% .
- In Vivo Studies: In rat models, these compounds significantly prolonged clotting times, indicating their potential as effective anticoagulants .
Table 1: Clot Lysis Activity of Synthesized Compounds
| Compound | Clot Lysis Activity (%) | Clotting Time (s) |
|---|---|---|
| 3i | 41 | 130 |
| SK | 38 | 110 |
| 3c | 11 | Not specified |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Key Findings:
- COX Enzyme Inhibition: Several derivatives demonstrated potent inhibition of COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Efficacy: In animal models, these compounds showed significant reduction in inflammation markers, suggesting their potential use in treating inflammatory diseases .
Table 2: COX Inhibition Potency of Derivatives
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| 3a | Not reported | 0.04 ± 0.01 |
| 4b | Not reported | 0.04 ± 0.02 |
Quorum Sensing Inhibition
Another area of interest is the compound's ability to act as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to regulate gene expression in response to population density.
Key Findings:
- Certain derivatives have been synthesized and evaluated for their ability to inhibit quorum sensing in Chromobacterium violaceum, indicating potential applications in combating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the chlorophenoxy and pyridinyl groups have shown varying impacts on biological activity.
Key Insights:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Similar Compounds
Key Advantages and Limitations
Target Compound :
- Advantages : Dual chloro groups enhance electrophilicity and target binding . The pyridine ring improves solubility compared to purely aromatic analogs.
- Limitations : Moderate metabolic stability due to esterase-sensitive acetamide linkage.
Trifluoromethylphenyl Analog :
- Advantages : CF₃ group increases bioavailability and resistance to oxidative degradation.
- Limitations : Higher cytotoxicity risk due to enhanced lipophilicity.
Thienopyrimidinone Derivative : Advantages: Rigid heterocyclic core improves selectivity for kinase targets. Limitations: Synthetic complexity limits large-scale production.
Sulfamoyl-Pyrimidine Compound :
- Advantages : Sulfamoyl group mimics folate precursors, enhancing antibacterial potency.
- Limitations : Reduced activity against Gram-negative bacteria due to poor penetration.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The chlorophenoxy group is critical for antimicrobial activity, while the pyridine ring’s chlorine position (3-chloro vs. 4-chloro) significantly affects target affinity .
- Therapeutic Potential: The target compound’s balanced profile makes it a lead candidate for dual-action (antimicrobial + anticancer) therapies, whereas specialized analogs (e.g., sulfamoyl derivatives) are better suited for targeted applications .
Q & A
Q. What are the standard protocols for synthesizing 2-(4-chlorophenoxy)-N-(3-chloropyridin-2-yl)acetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. A common approach is:
- Step 1: React 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-chlorophenoxy)acetyl chloride.
- Step 2: Couple the intermediate with 3-chloropyridin-2-amine using a coupling agent like EDCI/HOBt in anhydrous THF .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol improves purity. Monitoring via TLC and HPLC ensures >95% purity .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?
- NMR: ¹H and ¹³C NMR identify key signals: the acetamide carbonyl (~168–170 ppm in ¹³C), chlorophenoxy aromatic protons (δ 7.2–7.4 ppm), and pyridyl protons (δ 8.1–8.5 ppm) .
- IR: Stretching frequencies for C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ calculated for C₁₃H₁₀Cl₂N₂O₂: 297.01) .
Q. What assays are used for initial biological screening (e.g., antimicrobial or anticancer activity)?
- Antimicrobial: Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity (IC₅₀ values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying MIC values)?
Discrepancies may arise from differences in:
- Strain Variability: Use standardized strains (e.g., ATCC references) and control growth conditions (pH, temperature) .
- Compound Solubility: Optimize DMSO concentration (<1% v/v) to avoid solvent interference .
- Assay Reproducibility: Validate results across multiple labs using blinded replicates .
Q. What advanced techniques identify the compound’s molecular targets (e.g., kinase inhibition)?
- Surface Plasmon Resonance (SPR): Measures real-time binding affinity to kinases (e.g., EGFR, VEGFR) .
- X-ray Crystallography: Co-crystallization with target proteins (e.g., using SHELX for structure refinement) reveals binding modes .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries identify pathways sensitive to the compound .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core Modifications: Synthesize analogs with substituents at the chlorophenoxy (e.g., -CF₃, -OCH₃) or pyridyl (e.g., -F, -Br) positions .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions with targets like DNA gyrase or tubulin .
- In Vivo Validation: Prioritize analogs with low cytotoxicity (SI > 10) for murine efficacy models .
Q. What methodologies assess pharmacokinetic properties (e.g., bioavailability, metabolism)?
- ADME Profiling:
- Absorption: Caco-2 cell monolayers predict intestinal permeability .
- Metabolism: Liver microsomes (human/rat) identify CYP450-mediated metabolites via LC-MS/MS .
- Excretion: Radiolabeled compound tracking in urine/feces (e.g., ¹⁴C-labeling) .
Q. How can researchers investigate synergistic effects with existing therapeutics?
- Checkboard Assay: Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin) .
- Transcriptomic Analysis: RNA-seq reveals pathways modulated by combination therapy (e.g., apoptosis genes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
